Product packaging for 4-(m-Nitrostyryl)cinnoline(Cat. No.:CAS No. 60246-14-2)

4-(m-Nitrostyryl)cinnoline

Cat. No.: B13954385
CAS No.: 60246-14-2
M. Wt: 277.28 g/mol
InChI Key: ACOHLVVMLNSRSQ-UHFFFAOYSA-N
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Description

Contextual Overview of Cinnoline (B1195905) Heterocycles in Advanced Chemical Research

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, represents a significant structural motif in medicinal and materials chemistry. mdpi.compnrjournal.comnih.govijariit.comscispace.com This nitrogen-containing scaffold is an isostere of other well-known heterocycles like quinoline (B57606) and isoquinoline, and its derivatives have been the subject of extensive research due to their diverse chemical properties and biological activities. mdpi.comijariit.com The synthesis of the cinnoline ring system, first accomplished by Richter, has since been refined through various methods, including the Widman-Stoermer and Borsche syntheses, allowing for the creation of a wide array of substituted cinnoline derivatives. wikipedia.orgresearchgate.net

The inherent chemical reactivity of the cinnoline nucleus, influenced by the positions of the two adjacent nitrogen atoms, makes it a versatile building block in organic synthesis. pnrjournal.com Researchers have explored its utility in constructing complex molecules with potential applications in pharmaceuticals and as functional materials. The field has seen a steady influx of studies detailing the synthesis and properties of novel cinnoline-based compounds, highlighting the enduring interest in this heterocyclic system. mdpi.comscispace.comresearchgate.net

Significance of Styryl and Nitro Functional Groups within Cinnoline Frameworks in Academic Inquiry

The nitro group, a strong electron-withdrawing group, significantly alters the electronic landscape of the cinnoline ring system. ontosight.aiontosight.ai Its presence can influence the molecule's reactivity, stability, and potential for intermolecular interactions. ontosight.aiontosight.ai The position of the nitro group on the cinnoline or styryl ring is a critical determinant of the compound's chemical behavior. Studies on various nitrocinnoline isomers have demonstrated that the location of the nitro group has a profound impact on the resulting compound's properties. For instance, the introduction of a nitro group can affect the compound's potential as an electrophile and its susceptibility to nucleophilic attack. cymitquimica.com

Scope and Objectives of Fundamental Research on 4-(m-Nitrostyryl)cinnoline and Analogues

Fundamental research on this compound and its analogues is primarily driven by the desire to understand the structure-property relationships that arise from the unique combination of the cinnoline heterocycle, the styryl linker, and the meta-positioned nitro group. The primary objectives of such research include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and a library of related analogues with systematic variations in their structure. This includes the exploration of different synthetic methodologies and the thorough characterization of the resulting compounds using modern analytical techniques. nih.gov

Physicochemical Property Evaluation: Investigating the fundamental physicochemical properties of these compounds, such as their electronic absorption and emission spectra, electrochemical behavior, and thermal stability. This data is crucial for understanding their potential in materials science applications.

Computational Modeling: Employing computational methods to model the geometric and electronic structures of these molecules. Such studies can provide insights into their conformational preferences, electronic transitions, and potential for intermolecular interactions, complementing experimental findings. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N3O2 B13954385 4-(m-Nitrostyryl)cinnoline CAS No. 60246-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60246-14-2

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

4-[2-(3-nitrophenyl)ethenyl]cinnoline

InChI

InChI=1S/C16H11N3O2/c20-19(21)14-5-3-4-12(10-14)8-9-13-11-17-18-16-7-2-1-6-15(13)16/h1-11H

InChI Key

ACOHLVVMLNSRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for the 4 M Nitrostyryl Cinnoline Core

Historical and Contemporary Approaches to Cinnoline (B1195905) Skeleton Assembly

The construction of the cinnoline ring system has been approached through several classical and modern synthetic routes. These methods provide the foundational frameworks upon which more complex derivatives are built.

Richter Cinnoline Synthesis and Modern Adaptations

The Richter synthesis, first reported by Victor von Richter in 1883, is a historically significant method for forming cinnoline derivatives. drugfuture.com The classical approach involves the diazotization of o-aminoarylpropiolic acids, which then undergo cyclization to yield 4-hydroxycinnoline-3-carboxylic acids. wikipedia.org Subsequent decarboxylation and reduction of the hydroxyl group can produce the parent cinnoline. wikipedia.org

Modern adaptations of the Richter synthesis have expanded its utility. For instance, a Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes has been employed for the formation of the cinnoline ring. researchgate.net These contemporary modifications often focus on improving yields, broadening the substrate scope, and introducing functionalities that are amenable to further chemical transformations.

Borsche Cinnoline Synthesis and Related Annulation Strategies

Another classical method is the Borsche cinnoline synthesis. wikipedia.orgchempedia.info This strategy typically involves the cyclization of arylhydrazones derived from o-aminoacetophenones or related ketones. chempedia.info The Borsche synthesis has been utilized in the preparation of various functionalized 1H-4-cinnolones, which serve as versatile intermediates for further elaboration. chempedia.info

Related annulation strategies often leverage transition-metal catalysis to achieve the desired cyclization. For example, rhodium(III)-catalyzed oxidative C-H activation and cyclization of azo compounds with alkynes provides an efficient route to cinnolines and their salts. researchgate.net These modern methods offer advantages in terms of efficiency and the ability to construct diverse cinnoline derivatives. nih.gov

Rational Design and Targeted Synthesis of 4-(m-Nitrostyryl)cinnoline

The synthesis of the specific target molecule, this compound, requires a strategic combination of methods to both assemble the cinnoline core and append the m-nitrostyryl substituent at the appropriate position.

Condensation Reactions and Olefination Methods for Styryl Moiety Introduction

The introduction of the styryl group onto a pre-formed cinnoline nucleus is a key step. Condensation reactions, such as the Claisen-Schmidt condensation, are commonly employed to form chalcone-like intermediates which can then be used to construct heterocyclic rings. pnrjournal.com While not directly applied to a pre-formed cinnoline in all cases, the principles of this reaction are relevant for creating the styryl moiety.

More direct olefination methods, like the Wittig reaction, are highly effective for converting a carbonyl group at the 4-position of a cinnoline precursor into the desired styryl double bond. nih.gov The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, provide reliable ways to form carbon-carbon double bonds with good stereocontrol. nih.gov Another relevant method is the Julia-Kocienski olefination, which is known for its high stereoselectivity in the synthesis of disubstituted olefins. upol.cz

Table 1: Comparison of Olefination Methods for Styryl Moiety Introduction

Olefination MethodKey ReagentsAdvantagesPotential Challenges
Wittig Reaction Phosphonium ylide, Aldehyde/KetoneWide substrate scope, reliable C=C bond formation. nih.govStereoselectivity can be an issue, phosphine (B1218219) oxide byproduct removal.
Horner-Wadsworth-Emmons Phosphonate (B1237965) carbanion, Aldehyde/KetoneGenerally higher E-selectivity, water-soluble phosphate (B84403) byproduct.Requires synthesis of phosphonate reagent.
Julia-Kocienski Olefination Sulfone, Aldehyde/KetoneHigh stereoselectivity for E-olefins. upol.czMulti-step process, use of organosulfur reagents.

Cross-Coupling Methodologies for Cinnoline Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the cinnoline core. researcher.life Reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings allow for the introduction of various substituents, including the styryl group or its precursors, onto a halogenated cinnoline derivative. researchgate.net For instance, a 4-chlorocinnoline (B183215) can be coupled with an appropriate boronic acid or organostannane reagent to introduce the m-nitrostyryl moiety. researcher.life The Suzuki-Miyaura coupling is particularly effective for forming C-C bonds between organoboron compounds and organic halides.

Table 2: Common Cross-Coupling Reactions for Cinnoline Derivatization

Coupling ReactionKey ComponentsCatalyst SystemBond Formed
Suzuki-Miyaura Organoboron reagent, Organic halidePalladium catalyst, BaseC-C
Sonogashira Terminal alkyne, Organic halidePalladium catalyst, Copper(I) co-catalyst, Amine baseC-C (alkynyl)
Stille Organostannane, Organic halidePalladium catalystC-C
Buchwald-Hartwig Amination Amine, Organic halidePalladium catalyst, Phosphine ligand, BaseC-N

Cyclization Pathways and Aromatization Processes to Form the Cinnoline Ring

The final steps in many cinnoline syntheses involve cyclization and subsequent aromatization to form the stable heterocyclic ring system. Intramolecular cyclization of appropriately substituted precursors is a common strategy. nih.gov For example, the cyclization of an α-vinyl-aniline with hydrochloric acid and sodium nitrite (B80452) is a classic method known as the Widman–Stoermer synthesis. wikipedia.org

Aromatization of a dihydrocinnoline (B15445986) intermediate can be achieved using various oxidizing agents, such as mercuric oxide or through oxidative C-H activation processes. wikipedia.orgnih.gov Modern methods may involve transition-metal-free intramolecular redox cyclization reactions, followed by condensation, isomerization, cyclization, and aromatization to yield the final cinnoline product. nih.gov

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also environmentally benign. For the synthesis of complex heterocyclic systems like this compound, this involves the use of catalytic systems, one-pot reactions, and alternative energy sources to minimize waste and energy consumption.

Transition-metal catalysis is a cornerstone for the synthesis of cinnoline derivatives. wikipedia.org Catalysts based on palladium (Pd), rhodium (Rh), and copper (Cu) are particularly effective in facilitating the necessary bond formations for creating the bicyclic cinnoline core. nih.gov These methods often proceed through C-H activation, a powerful strategy that allows for the direct functionalization of C-H bonds, thus avoiding the need for pre-functionalized starting materials. nih.govnih.govrsc.org

Rhodium-catalyzed redox-neutral annulation of azo and diazo compounds represents a direct approach to the cinnoline core through a tandem C-H activation and C-N bond formation strategy. wikipedia.org Similarly, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones is another efficient route. nih.gov

For the specific synthesis of this compound, a common strategy involves a two-step process: first, the synthesis of a 4-substituted cinnoline, followed by a cross-coupling reaction. For example, a 4-halocinnoline can be coupled with m-nitrostyrene using the Heck reaction . organic-chemistry.orgresearchgate.net This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an alkene. organic-chemistry.orgyoutube.com

Table 1: Overview of Transition-Metal-Catalyzed Reactions for Cinnoline Synthesis

Catalyst TypeReactionKey Features
Palladium (Pd) Heck ReactionCouples 4-halocinnoline with m-nitrostyrene. organic-chemistry.orgmdpi.com
C-H ArylationDirect functionalization of the cinnoline core.
Rhodium (Rh) Redox-Neutral AnnulationTandem C-H activation/C-N bond formation. wikipedia.org
Copper (Cu) Aerobic CyclizationIntramolecular dehydrogenative cyclization. nih.gov

A notable advancement in green chemistry is the development of transition-metal-free synthetic routes. One such method is the intramolecular redox cyclization reaction. This approach can be used to synthesize cinnolines from readily available starting materials like 2-nitrobenzyl alcohol and benzylamine (B48309). nih.gov The mechanism involves a key intramolecular redox step, followed by condensation, isomerization, cyclization, and aromatization to yield the final cinnoline product. nih.gov This method avoids the use of expensive and potentially toxic heavy metals, aligning with green chemistry principles. nih.gov

To apply this to this compound, the precursors would need to be appropriately substituted to generate the desired pattern. This would likely involve a multi-step synthesis of the initial substituted 2-nitrobenzyl alcohol or benzylamine derivative.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. beilstein-journals.orgsciprofiles.com MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. organic-chemistry.org

Several MCRs have been developed for the synthesis of heterocyclic systems, including quinolines and by extension, cinnolines. beilstein-journals.orgsigmaaldrich.com A hypothetical MCR for this compound could involve an aniline (B41778) derivative, m-nitrobenzaldehyde, and a third component that provides the remaining atoms for the pyridazine (B1198779) ring of the cinnoline core, all in a one-pot reaction. While specific MCRs for this exact compound are not widely documented, the strategy remains a promising avenue for its efficient synthesis.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. commonorganicchemistry.commdpi.com This technique is considered a green chemistry tool because of its energy efficiency. nih.gov

Many of the aforementioned synthetic methods, including transition-metal-catalyzed couplings and multi-component reactions, can be significantly enhanced by microwave irradiation. commonorganicchemistry.com For example, a microwave-assisted Heck reaction could potentially shorten the coupling time of 4-halocinnoline and m-nitrostyrene from hours to minutes, while a microwave-assisted MCR could drive the reaction to completion more efficiently and with fewer side products. commonorganicchemistry.commdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours
Energy Efficiency Lower (bulk heating)Higher (direct molecular heating)
Product Yield Often moderateOften higher
Side Reactions More prevalentReduced

Derivatization and Functionalization Strategies of the this compound Scaffold

Once the this compound scaffold is synthesized, its chemical properties can be further modified through derivatization and functionalization. These modifications are typically aimed at modulating its biological activity or physical properties. The primary sites for functionalization are the nitro group, the styryl double bond, and the cinnoline ring itself.

The most common derivatization is the reduction of the nitro group to an amine. This transformation is significant as it introduces a versatile functional group, the amino group, which can be further modified. A variety of reagents can achieve this reduction, with the choice depending on the desired chemoselectivity. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid provide a milder alternative. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst can also be employed.

The resulting 4-(m-aminostyryl)cinnoline can then undergo a wide range of reactions, such as acylation, alkylation, or diazotization, to create a library of new derivatives.

Other potential functionalization strategies include:

Hydrogenation of the styryl double bond: This would saturate the alkene bridge, creating a 4-(m-nitrophenethyl)cinnoline, which may alter the molecule's conformation and properties.

C-H functionalization of the cinnoline ring: Direct C-H activation can be used to introduce additional substituents onto the benzene (B151609) portion of the cinnoline ring, further diversifying the scaffold. nih.govrsc.org

N-Oxidation/Alkylation: The nitrogen atoms in the cinnoline ring can be oxidized or alkylated to modify the electronic properties and solubility of the compound.

Table 3: Potential Derivatization Reactions for this compound

Functional GroupReaction TypeReagentsProduct Functional Group
Nitro Group ReductionH₂, Pd/C; or Fe, HClAmine
Styryl Double Bond HydrogenationH₂, PtO₂Alkane
Cinnoline Ring C-H ArylationAryl Halide, Pd CatalystAryl-substituted Cinnoline
Cinnoline Nitrogens N-Oxidationm-CPBAN-Oxide

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Stereochemistry

The primary outcome of an SC-XRD analysis is the elucidation of the molecule's conformation in the solid state. This includes the determination of the relative spatial arrangement of the cinnoline (B1195905) ring and the m-nitrostyryl group. Key torsional angles would define the planarity or non-planarity of the molecule, which is critical for understanding its electronic and photophysical properties. The stereochemistry, particularly the configuration of the vinyl double bond (E or Z), would be definitively established. rsc.orgbbau.ac.in

Intermolecular Hydrogen Bonding Networks

Within the crystal structure, the presence and nature of intermolecular hydrogen bonds would be a key area of investigation. nih.govnih.govcsic.es Although 4-(m-Nitrostyryl)cinnoline does not possess strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds involving the aromatic protons and the nitrogen atoms of the cinnoline ring or the oxygen atoms of the nitro group could play a significant role in stabilizing the crystal structure. The geometry and strength of these interactions would be characterized by analyzing the donor-acceptor distances and angles.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

To quantitatively and qualitatively analyze the intermolecular interactions, Hirshfeld surface analysis would be employed. The Hirshfeld surface is a graphical tool that maps the different types of intermolecular contacts and their relative importance. Complementary two-dimensional fingerprint plots, which plot the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface, provide a visual summary of the nature and prevalence of specific contacts (e.g., H···H, C···H, N···H). This analysis would offer a detailed picture of the forces governing the supramolecular assembly.

Spectroscopic Elucidation of Electronic and Vibrational Structures

Spectroscopic techniques are indispensable for probing the electronic and vibrational characteristics of a molecule, as well as its behavior in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of atoms, offering insights into the preferred conformation and conformational dynamics of the molecule in solution. This allows for a comparison between the solid-state conformation determined by SC-XRD and the behavior of the molecule in a solution environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of this compound. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects light scattering from vibrations that modulate the molecule's polarizability.

The structure of this compound features several key vibrational units: the cinnoline bicyclic system, the vinyl (-CH=CH-) bridge, and the meta-substituted nitrophenyl ring. The analysis of its spectra is based on the characteristic frequencies of these components.

Key Vibrational Mode Assignments:

Nitro Group (NO₂) Vibrations: The nitro group is a strong absorber in the infrared spectrum and gives rise to distinct Raman signals. Two principal stretching vibrations are expected: the asymmetric stretch (ν_as) typically found in the 1500-1560 cm⁻¹ region and the symmetric stretch (ν_s) appearing between 1300-1370 cm⁻¹. nih.govspectroscopyonline.com For m-nitrostyrene, the NO₂ symmetric stretch is a predominant feature in the Raman spectrum. nih.gov

Vinyl Group (C=C and C-H) Vibrations: The carbon-carbon double bond (C=C) of the styryl linker is expected to produce a stretching band around 1600-1640 cm⁻¹. The trans-configuration of the vinyl protons results in a characteristic out-of-plane C-H wagging vibration in the 960-990 cm⁻¹ range, which is often a strong and sharp peak in the IR spectrum. In-plane C-H bending modes for the vinyl group are also anticipated. nih.gov

Aromatic and Heteroaromatic Ring Vibrations: Both the cinnoline and benzene (B151609) rings exhibit a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. In-plane ring stretching vibrations (C=C) occur in the 1450-1600 cm⁻¹ region. spectroscopyonline.com The substitution pattern on the benzene ring (meta-substitution) influences the pattern of the C-H out-of-plane bending vibrations, which are found in the 650-900 cm⁻¹ range and are useful for confirming the isomerism. spectroscopyonline.com The cinnoline ring, as a heteroaromatic system, will also contribute its own unique skeletal vibrations.

C-N Stretching Vibration: The bond connecting the nitrophenyl group to the vinyl carbon (Ar-NO₂) and the bond connecting the styryl group to the cinnoline ring will have C-N and C-C stretching vibrations, respectively. The C-N stretch is often observed around 1200-1300 cm⁻¹. nih.gov

The table below summarizes the expected vibrational frequencies for this compound based on data from its constituent chemical moieties.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Primary Spectroscopic Activity
Asymmetric NO₂ Stretchm-Nitrophenyl1500 - 1560IR, Raman
Symmetric NO₂ Stretchm-Nitrophenyl1300 - 1370IR, Strong in Raman nih.gov
C=C Stretch (Styryl)-CH=CH-1600 - 1640IR, Raman
C=C Stretch (Aromatic)Cinnoline, Phenyl1450 - 1600IR, Raman spectroscopyonline.com
Trans C-H Out-of-Plane Bend-CH=CH-960 - 990Strong in IR
Aromatic C-H Out-of-Plane Bendsm-Substituted Phenyl650 - 900IR
C-N StretchAr-NO₂1200 - 1300IR, Raman nih.gov
Aromatic C-H StretchCinnoline, Phenyl3000 - 3100IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly sensitive to the presence of chromophores and conjugated π-electron systems. The molecule this compound is a complex chromophore, containing multiple groups that contribute to its electronic absorption profile.

The electronic spectrum of this compound is dominated by π → π* and n → π* transitions.

π → π Transitions:* These are high-intensity absorptions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in this compound, which spans the cinnoline ring system, the vinyl bridge, and the nitrophenyl ring, significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This delocalization results in a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to the individual, non-linked chromophores. masterorganicchemistry.com Extended conjugated systems like this often absorb in the near-UV or even the visible region of the spectrum. libretexts.org

n → π Transitions:* These are lower-intensity transitions resulting from the promotion of a non-bonding electron (from the nitrogen atoms of the cinnoline ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. libretexts.orgmasterorganicchemistry.com These transitions typically occur at longer wavelengths than the main π → π* transitions but have a much lower molar absorptivity (ε). upi.edu

The table below outlines the anticipated electronic transitions for this compound.

Electronic TransitionAssociated Chromophore(s)Expected Wavelength Region (λ_max)Characteristics
π → πFull Conjugated System (Cinnoline-Styryl-Phenyl)> 300 nmHigh intensity (large ε), broad band. masterorganicchemistry.com
n → πC=N (Cinnoline), N=N (Cinnoline), NO₂ (Nitro)Longer λ than π → π*Low intensity (small ε). libretexts.orgmasterorganicchemistry.com
Charge-Transfer (CT)Donor (Cinnoline-Styryl) to Acceptor (Nitrophenyl)Longest Wavelength BandHigh intensity, sensitive to solvent polarity. aip.org

Photophysical Properties and Excited State Dynamics

Absorption and Emission Characteristics

The absorption and emission of light by a molecule are governed by transitions between its electronic energy levels. For molecules with extensive π-systems, these transitions typically fall within the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

Wavelength Maxima, Extinction Coefficients, and Stokes Shifts

The absorption spectrum of a compound reveals the wavelengths of light it absorbs most strongly. webbtelescope.org The wavelength of maximum absorption is denoted as λmax. The molar extinction coefficient (ε) at this wavelength is a measure of how strongly the compound absorbs light. For related nitrostyryl derivatives, the absorption spectra are characterized by intense bands in the UV-Vis region, which are attributed to π-π* electronic transitions of an intramolecular charge-transfer nature. nih.gov For instance, 4-Dimethylamino-4'-nitrostilbene, a structurally related compound, exhibits a strong absorption maximum (λmax) at 432.2 nm with a high molar extinction coefficient.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. uci.edu It can then return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths. d-nb.info This shift to lower energy (longer wavelength) between the absorption and emission maxima is known as the Stokes shift. Large Stokes shifts are often observed in molecules that undergo significant geometric or electronic rearrangement in the excited state, a common feature in ICT compounds. nih.gov For example, some benzothiadiazole derivatives, which also exhibit ICT, are known to have large Stokes shifts. nih.gov

Interactive Data Table: Hypothetical Absorption and Emission Data

Since no experimental data is available for 4-(m-Nitrostyryl)cinnoline, the following table is a hypothetical representation based on related compounds.

PropertyValue
Absorption Maximum (λmax)~350-450 nm
Molar Extinction Coefficient (ε)High
Emission Maximum (λem)~450-600 nm
Stokes Shift (Δν)Large

Fluorescence Quantum Yields and Luminescence Lifetimes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. researchgate.net It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes. d-nb.info The quantum yield can be highly dependent on the molecular structure and the solvent environment. d-nb.infoomlc.org For example, the fluorescence quantum yield of 4-Dimethylamino-4'-nitrostilbene varies significantly with solvent polarity, being 0.53 in benzene (B151609) and dropping to 0.002 in dimethylformamide. omlc.org This quenching in polar solvents is often attributed to the stabilization of a non-emissive charge-separated state.

The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. nih.gov It is an intrinsic property of a luminophore and can be influenced by various environmental factors. nih.govntno.org Lifetimes are typically in the nanosecond (ns) to microsecond (µs) range for fluorescence and phosphorescence, respectively. nih.gov Time-resolved fluorescence measurements are used to determine these lifetimes. psu.edu

Solvatochromism and Environmental Sensitivity of Photophysical Responses

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the solute molecule. wikipedia.org

Positive and Negative Solvatochromic Behavior

Solvatochromism can be either positive or negative. wikipedia.org Positive solvatochromism, or a bathochromic (red) shift in the absorption or emission spectrum with increasing solvent polarity, occurs when the excited state is more polar than the ground state. wikipedia.org This is common for ICT compounds where photoexcitation leads to a significant increase in the dipole moment. Conversely, negative solvatochromism, a hypsochromic (blue) shift with increasing solvent polarity, is observed when the ground state is more polar than the excited state. wikipedia.org Many nitrostyryl-based dyes exhibit a reversal in solvatochromism, indicating complex interactions with the solvent. nih.gov

Impact of Solvent Polarity and Specific Solute-Solvent Interactions (e.g., Hydrogen Bonding)

The polarity of the solvent plays a crucial role in stabilizing the electronic ground and excited states to different extents. nih.gov For molecules with ICT character, an increase in solvent polarity generally stabilizes the more polar excited state, leading to a red shift in the emission spectrum.

Specific solute-solvent interactions, such as hydrogen bonding, can also have a profound effect on the photophysical properties. scirp.org Solvents with hydrogen-bond donating (HBD) ability can specifically interact with electron-rich sites of the solute, such as the nitro group in a nitrostyryl moiety. These interactions can significantly influence the energy levels and, consequently, the absorption and emission characteristics. scirp.org Studies on similar dye systems have shown that the hydrogen-bond donor acidity of the solvent can be the most important contribution to the solute/solvent interaction. nih.gov

Theoretical and Computational Investigations

Reaction Mechanism Elucidation through Computational Chemistry

Redox Chemistry Pathways and Electron Transfer Mechanisms

The redox behavior of 4-(m-Nitrostyryl)cinnoline is expected to be complex, influenced by both the electron-withdrawing nitro group and the electron-deficient cinnoline (B1195905) ring system. The nitroaromatic moiety is a key player in the molecule's redox chemistry. Aromatic nitro compounds are known to undergo reduction to form nitro radical anions, which can be a critical step in their biological activity and potential toxicity. mdpi.com This process is often a precursor to further reduction to nitroso, hydroxylamino, and ultimately amino groups. The initial one-electron reduction is a pivotal event, and its potential is significantly influenced by the electronic environment of the molecule.

Electron transfer mechanisms in such a molecule can be conceptualized through Marcus theory, which describes the rate of electron transfer as a function of the driving force and the reorganization energy. The driving force for an intramolecular electron transfer, for instance from an electron-rich part of the molecule to the nitro group, would depend on the relative redox potentials of the donor and acceptor moieties. Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate these potentials and predict the feasibility of such electron transfer events. bohrium.com

The interplay between the nitro group and the cinnoline ring system is crucial. The electron-withdrawing nature of the nitro group will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to reduction. Conversely, the cinnoline ring's own electron-deficient character will also contribute to this effect. Understanding the precise redox potentials and the pathways of electron transfer is vital for predicting the compound's behavior in biological systems and its potential applications in areas like photoredox catalysis. mdpi.com

MoietyExpected Redox BehaviorKey Influencing Factors
m-NitrostyrylProne to reductionElectron-withdrawing nitro group
CinnolineCan undergo both oxidation and reductionElectron-deficient heterocyclic ring
Styryl LinkerFacilitates electron transferConjugated π-system

Advanced Simulation Techniques (e.g., Molecular Dynamics)

Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound at an atomistic level. These simulations can provide insights into the conformational flexibility of the molecule, its interactions with solvent molecules, and its potential binding modes with biological macromolecules. Given the presence of the flexible styryl linker, the molecule can likely adopt various conformations, and MD simulations can map the energy landscape associated with these different geometries.

For a molecule like this compound, MD simulations could be particularly useful in understanding how its conformation influences its electronic properties and reactivity. For instance, the dihedral angle between the cinnoline and nitrophenyl rings can affect the degree of π-conjugation across the styryl bridge, which in turn would impact the electron transfer rates. Simulations can explore the range of accessible dihedral angles and identify the most stable conformations in different environments.

Furthermore, if this compound is being investigated as a potential drug candidate, MD simulations can be used to study its interaction with a target protein. By placing the molecule in the active site of a protein and simulating the system's evolution over time, researchers can assess the stability of the protein-ligand complex, identify key intermolecular interactions (such as hydrogen bonds and van der Waals contacts), and estimate the binding free energy. This information is invaluable for structure-based drug design and for optimizing the compound's affinity and selectivity.

The parameters for the MD simulations, such as the force field, are critical for obtaining accurate results. For nitro-containing aromatic compounds, specialized force field parameters may be necessary to correctly describe the electrostatic and van der Waals interactions of the nitro group. mdpi.com The choice of solvent model is also important, as it will influence the solvation of the molecule and its conformational preferences.

Simulation AspectPotential Insights for this compound
Conformational AnalysisFlexibility of the styryl linker and relative orientation of the aromatic rings.
Solvation DynamicsInteraction with water or other solvent molecules.
Protein-Ligand InteractionsBinding mode and stability in a biological target.

Machine Learning Applications in Cinnoline Chemical Research

Machine learning (ML) is increasingly being applied in chemical research to accelerate the discovery and optimization of new molecules. dntb.gov.ua In the context of cinnoline derivatives like this compound, ML models could be employed for a variety of tasks, ranging from predicting physicochemical properties to designing novel compounds with desired activities.

One key application of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By training a model on a dataset of known cinnoline derivatives and their biological activities, it is possible to predict the activity of new, untested compounds like this compound. The input to these models typically consists of molecular descriptors that encode structural and chemical information about the molecules. For instance, descriptors related to the electronic properties of the nitro group and the topology of the cinnoline scaffold would likely be important for predicting the activity of this compound.

ML can also be used to predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties early in the drug discovery process is crucial for avoiding costly failures in later stages. For a nitro-containing compound, predicting potential toxicity is particularly important, and ML models trained on large datasets of toxicological data can provide valuable insights. mdpi.com

Furthermore, generative ML models can be used for de novo drug design. These models can learn the underlying patterns in a set of known active molecules and then generate new molecular structures that are likely to have similar or improved activity. By providing the model with a scaffold like cinnoline and specifying desired properties, it is possible to explore a vast chemical space and identify novel derivatives with enhanced therapeutic potential. The application of ML in cinnoline research is still emerging, but it holds great promise for accelerating the development of new drugs and materials based on this versatile heterocyclic core. mdpi.com

Machine Learning ApplicationRelevance to this compound Research
QSAR ModelingPrediction of biological activity based on molecular structure.
ADMET PredictionEarly assessment of drug-likeness and potential toxicity.
De Novo DesignGeneration of novel cinnoline derivatives with optimized properties.

Chemical Reactivity and Mechanistic Pathways of 4 M Nitrostyryl Cinnoline

Redox Properties and Electron Transfer Processes

The redox behavior of 4-(m-Nitrostyryl)cinnoline is characterized by distinct processes associated with the nitroaromatic system and the cinnoline (B1195905) heterocycle. The molecule is expected to undergo reduction more readily than oxidation due to the presence of multiple electron-deficient centers.

The primary site for reduction is the nitro group. The electrochemical reduction of nitroaromatic compounds is a well-documented process that typically proceeds through a series of single-electron transfer steps. For β-nitrostyrene derivatives, the reduction potentials are sensitive to the electronic properties of the substituents on the aromatic ring. researchgate.net The initial step is a one-electron reduction to form a radical anion, which can be a key intermediate in subsequent reactions. electrochem.orgnih.gov In aprotic media, this radical anion may be stable, while in protic media, it is rapidly protonated and undergoes further reduction.

The complete reduction of the nitro group can lead to various products depending on the reaction conditions and the reducing agent used. The typical pathway involves the transfer of six electrons and six protons to yield the corresponding amine, 4-(m-Aminostyryl)cinnoline. Intermediate species such as nitroso and hydroxylamine derivatives can also be formed.

The cinnoline ring itself, being an electron-deficient N-heterocycle, can also accept electrons. However, the reduction potential for the cinnoline system is generally higher (more negative) than that for the nitroaromatic moiety. Therefore, selective reduction of the nitro group without affecting the cinnoline ring is typically feasible. A transition-metal-free intramolecular redox cyclization has been noted in the synthesis of some cinnoline derivatives, highlighting the intrinsic redox capabilities of related precursors. nih.gov

The table below summarizes the expected redox transformations for this compound.

MoietyRedox ProcessPotential ProductsConditions
Nitro GroupReductionNitro radical anion, Nitroso, Hydroxylamine, AmineElectrochemical, Catalytic Hydrogenation
Cinnoline RingReductionDihydrocinnoline (B15445986) derivativesStrong reducing agents
Styryl BridgeReductionSaturation of the C=C double bondCatalytic Hydrogenation

Electrophilic and Nucleophilic Aromatic Substitution on Cinnoline and Styryl Moieties

The substitution patterns on the two aromatic systems of this compound—the cinnoline ring and the m-nitrophenyl ring—are governed by their distinct electronic properties.

Electrophilic Aromatic Substitution (SEAr): Both aromatic rings in the molecule are significantly deactivated towards electrophilic attack due to the electron-withdrawing nature of the cinnoline nitrogens and the nitro group. wikipedia.org The cinnoline ring is particularly resistant to electrophiles. If forced under harsh conditions, electrophilic substitution on the benzo portion of the cinnoline ring would be expected to occur at the C-6 or C-8 positions, away from the deactivating influence of the pyridazine (B1198779) ring.

The m-nitrophenyl ring is also strongly deactivated. The nitro group is a powerful deactivating group and a meta-director. wikipedia.org Therefore, any electrophilic substitution on this ring would be directed to the positions ortho and para to the nitro group (C-2', C-4', C-6'), but primarily at the positions meta to the styryl substituent. However, these reactions are generally difficult to achieve.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the molecule makes it a prime candidate for nucleophilic aromatic substitution. libretexts.orgnih.gov The reactivity towards nucleophiles is significantly enhanced by the presence of the nitro group.

The m-nitrophenyl ring does not have a leaving group at a position activated by the nitro group (ortho or para), making a standard SNAr reaction on this ring unlikely unless a different leaving group is present. pressbooks.pub

The cinnoline ring system, being inherently electron-poor, is more susceptible to nucleophilic attack than a benzene (B151609) ring. While specific data on 4-styrylcinnoline is scarce, studies on related heterocycles show that positions activated by the ring nitrogens can undergo nucleophilic substitution.

The following table predicts the likely sites for aromatic substitution.

Reaction TypeRing SystemPredicted ReactivityMost Likely Position(s)Rationale
ElectrophilicCinnolineVery LowC-6, C-8Ring is highly electron-deficient.
Electrophilicm-NitrophenylVery LowC-2', C-4', C-6'Ring is strongly deactivated by the NO₂ group.
NucleophilicCinnolineModerateC-3Position adjacent to nitrogen atom is activated.
Nucleophilicm-NitrophenylLow-No leaving group in an activated (ortho/para) position relative to the NO₂ group.

Cycloaddition Reactions Involving the Styryl or Cinnoline Ring Systems

The styryl double bond in this compound is an active participant in various cycloaddition reactions. The electronic character of this double bond is influenced by both the cinnoline ring and the m-nitrophenyl group, making it an interesting substrate for these transformations.

[2+2] Photocycloaddition: Styryl derivatives, particularly those involving N-heterocycles like quinolines, are known to undergo [2+2] photocycloaddition reactions upon irradiation with UV light. rsc.orgrsc.org This reaction typically leads to the formation of cyclobutane dimers. For this compound, this would involve the dimerization of two molecules, with the stereochemistry of the resulting cyclobutane ring being dependent on the packing of the molecules in the solid state or the reaction conditions in solution. researchgate.netopenstax.org Both head-to-head and head-to-tail dimers are possible.

[3+2] Cycloaddition: The electron-deficient nature of the styryl double bond, enhanced by the nitro group, makes it a good dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azides. rsc.orgnih.gov These reactions provide a direct route to five-membered heterocyclic rings. Theoretical studies on β-nitrostyrenes show that these reactions proceed via a one-step, polar mechanism, with the regioselectivity being highly predictable. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The styryl moiety can potentially act as a dienophile in Diels-Alder reactions. The presence of the electron-withdrawing m-nitrophenyl group enhances its dienophilic character. However, strongly electron-deficient styrenes, such as p-nitrostyrene, have been reported to fail in some visible-light-mediated [4+2] cycloadditions, suggesting that the reactivity is highly dependent on the specific diene and reaction conditions. pkusz.edu.cn The cinnoline ring itself is not typically reactive as a diene or dienophile in standard Diels-Alder reactions.

Transformations of the Nitro Group and Other Functional Handles

The nitro group is one of the most versatile functional groups in organic synthesis, and its transformation is a key aspect of the reactivity of this compound.

Reduction of the Nitro Group: The most common transformation of the aromatic nitro group is its reduction to a primary amine. This can be achieved using a wide variety of reagents and conditions, offering excellent chemoselectivity. wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum oxide (PtO₂) with hydrogen gas is a highly efficient method. commonorganicchemistry.com A potential side reaction is the simultaneous reduction of the styryl C=C double bond.

Metal/Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are classic and effective methods for nitro group reduction. masterorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine with a catalyst (e.g., Pd/C) can also effect the reduction under milder conditions.

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com

Partial reduction to intermediate oxidation states like hydroxylamines or nitroso compounds is also possible under carefully controlled conditions. wikipedia.org

Reactions of the Styryl Double Bond: Besides cycloadditions, the alkene functionality can undergo other characteristic reactions.

Hydrogenation: As mentioned, catalytic hydrogenation can reduce the C=C bond, typically leading to 4-(m-Nitro-phenethyl)cinnoline. The selectivity between the nitro group and the double bond reduction depends on the catalyst and conditions.

Oxidation: Oxidative cleavage of the double bond using reagents like ozone (O₃) or potassium permanganate (KMnO₄) would break the styryl bridge, yielding 4-formylcinnoline and m-nitrobenzoic acid.

The table below details common transformations.

Functional GroupReagent/ConditionProduct
NitroH₂, Pd/C4-(m-Aminostyryl)cinnoline (and/or phenethyl derivative)
NitroFe/HCl or SnCl₂4-(m-Aminostyryl)cinnoline
Styryl C=CH₂, Pd/C4-(m-Nitrophenethyl)cinnoline (and/or amino derivative)
Styryl C=CO₃, then Zn/H₂O4-Formylcinnoline + m-Nitrobenzaldehyde

Regioselectivity and Stereoselectivity in Reaction Outcomes

The outcomes of the reactions involving this compound are often governed by principles of regioselectivity and stereoselectivity.

Regioselectivity:

Aromatic Substitution: In the rare event of electrophilic substitution on the m-nitrophenyl ring, the directing effects of the substituents would lead to substitution at C-2', C-4', or C-6'. For the cinnoline ring, electrophilic attack is predicted at C-6 and C-8, while nucleophilic attack is favored at C-3. imperial.ac.uk

Cycloaddition: In [3+2] cycloadditions, the regioselectivity is controlled by the electronic nature of the styryl alkene. The β-carbon (adjacent to the phenyl ring) is the most electrophilic center due to conjugation with the nitro group, leading to the attack of the nucleophilic end of the 1,3-dipole at this position. nih.gov

Stereoselectivity:

Cycloaddition: The stereochemical outcome of cycloaddition reactions is highly significant. For [2+2] photocycloadditions, the stereochemistry of the cyclobutane product is dictated by the relative orientation of the reactants in the crystal lattice (in solid-state reactions) or the transition state geometry in solution, often following topochemical principles. rsc.orgrsc.org In Diels-Alder reactions, the endo rule typically predicts the major diastereomer due to favorable secondary orbital interactions in the transition state. libretexts.org For [3+2] cycloadditions with β-nitrostyrenes, both exo and endo products can be formed, with the outcome depending on the specific dipole and the stereochemistry (E/Z) of the alkene. nih.gov

Reduction: The reduction of the styryl double bond can create a new stereocenter if the cinnoline or phenyl ring is appropriately substituted. In such cases, the use of chiral catalysts could potentially lead to enantioselective hydrogenation. The yeast-mediated reduction of nitrostyrenes has been shown to proceed via a stereoselective addition of hydride. mdma.ch

Applications in Advanced Materials and Chemical Technologies Non Therapeutic

Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with or control light. The efficacy of organic molecules in this domain is often dictated by their electronic structure, particularly the presence of delocalized π-electron systems and strong intramolecular charge transfer (ICT) capabilities. acs.orgrsc.org The structure of 4-(m-Nitrostyryl)cinnoline is inherently suited for such applications.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, enabling applications such as frequency conversion and all-optical switching. mdpi.comresearchgate.net A key requirement for second-order NLO activity is a large first hyperpolarizability (β), which is often found in molecules with a high degree of charge asymmetry, typically those with strong electron donor and acceptor groups connected by a π-conjugated system (D-π-A). rsc.orgaip.org

While this compound features two acceptor groups, its extended π-conjugation and the strong electron-withdrawing nature of both the cinnoline (B1195905) and nitro moieties can lead to significant NLO properties. The delocalization of π-electrons across the styryl bridge facilitates a redistribution of electron density under an intense electric field, which is the origin of the nonlinear response. optica.org Theoretical and experimental studies on similar styryl derivatives confirm that such structures can possess substantial hyperpolarizability values, often significantly exceeding that of standard reference materials like urea. researchgate.net The magnitude of the NLO response in these systems is highly dependent on the efficiency of the intramolecular charge transfer process. acs.orgaip.org

Comparative NLO Properties of Organic Chromophores

CompoundMolecular Structure TypeFirst Hyperpolarizability (β) Relative to UreaKey Structural Features
UreaReference1 (Reference Value)Small, non-centrosymmetric
p-NitroanilineD-π-A~30xSimple donor-acceptor system
Dimethylamino Nitrostilbene (DANS)D-π-A~450xExtended π-conjugation via styryl bridge aip.org
This compound (Hypothetical)A-π-APotentially HighExtended π-conjugation with strong acceptor groups

The same molecular features that give rise to strong NLO responses—namely, efficient intramolecular charge transfer and tunable energy levels—are also highly desirable for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.netnih.gov

OLEDs: In OLEDs, materials are needed that can efficiently accept charges (electrons and holes) and then recombine them to produce light. Molecules with distinct electron-accepting (like cinnoline and nitro groups) and transporting (like the styryl bridge) regions can be designed as electron-transport layers (ETLs) or as hosts for emissive dopants. The high electron affinity of the this compound structure suggests a hypothetical potential for use in electron-transporting or emissive layers of OLED devices.

OPVs: In OPVs, materials must absorb light to create excitons (electron-hole pairs) and then efficiently separate these charges at a donor-acceptor interface. The strong absorption characteristics and electron-accepting nature of molecules like this compound make them theoretical candidates for use as non-fullerene acceptors (NFAs). nih.gov The performance of such devices is critically linked to the energy levels (HOMO/LUMO) of the donor and acceptor materials, which can be tuned by modifying the molecular structure. acs.org

While direct application of this compound in OLEDs or OPVs has not been reported, its structural motifs are common in materials designed for these technologies. Its strong NLO potential is a direct indicator of the efficient charge transfer characteristics necessary for high-performance optoelectronic devices.

Fluorescent Probes and Imaging Agents (Non-Biological/Non-Therapeutic Sensing)

The fluorescence of many organic molecules is highly sensitive to their local environment. This property can be harnessed to create probes and sensors for detecting changes in polarity, pH, or the presence of specific ions in non-biological systems.

The fluorescence emission of molecules with significant intramolecular charge transfer character, such as styryl derivatives, often exhibits solvatochromism—a change in emission color (wavelength) depending on the polarity of the surrounding solvent. nih.govresearchgate.net For a molecule like this compound, the excited state is expected to be more polar than the ground state. In polar solvents, this excited state is stabilized, which typically leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission. rsc.orgnih.gov

This sensitivity allows such compounds to act as environment-sensitive fluorophores, or polarity probes. For instance, a related 6-(4-cyanophenyl)cinnoline-4-amine has been shown to be strongly affected by the nature of the solvent, with a pronounced fluorogenic effect (increase in fluorescence intensity) in polar solvents like water. nih.govresearchgate.netnih.gov This behavior is attributed to mechanisms like aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT). nih.govnih.gov The styryl-cinnoline scaffold is therefore a promising platform for developing probes that can report on the micropolarity of polymers, surfaces, or other materials.

Illustrative Solvatochromic Shift in a Styryl Dye

SolventPolarity (Reichardt's ET(30) Scale)Typical Emission Wavelength (nm)Observed Color
Toluene33.9~540Green-Yellow
Chloroform39.1~560Yellow
Acetone42.2~590Orange
Acetonitrile45.6~610Orange-Red
Methanol55.4~640Red

Note: Data is illustrative for a generic D-π-A styryl dye and demonstrates the typical red-shift with increasing solvent polarity. rsc.orgrsc.org

The cinnoline nucleus contains nitrogen atoms that are basic and can act as binding sites for protons or metal ions. This functionality is the basis for designing chemical sensors. semanticscholar.orgnih.gov

pH Sensors: The nitrogen atoms in the cinnoline ring can be protonated under acidic conditions. This protonation would significantly alter the electronic structure of the π-system, leading to a detectable change in the compound's absorption or fluorescence properties (e.g., a change in color or emission intensity). This makes the core structure suitable for creating fluorescent pH indicators. mdpi.com

Ion Sensors: The nitrogen atoms can also coordinate with metal ions. The binding of a metal ion can restrict molecular vibrations and block non-radiative decay pathways, leading to an increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). nanobioletters.com Quinoline-based sensors, which are structurally related to cinnolines, have been successfully developed for the selective detection of various metal ions, including Zn²⁺ and Fe³⁺. nih.govnanobioletters.comrsc.org By modifying the styryl portion of this compound with appropriate chelating groups, it is hypothetically possible to design selective fluorescent sensors for specific metal ions for applications in environmental monitoring or industrial process control.

Agrochemical and Related Chemical Applications (e.g., Pollen Suppressants, Herbicides)

The cinnoline heterocyclic system is not only of interest in materials science but has also been explored in the context of biologically active compounds for agriculture. Patent literature discloses that certain cinnoline derivatives possess fungicidal, insecticidal, and acaricidal properties. google.com Furthermore, a review of biologically active cinnolines notes that some derivatives of 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acid have been patented as a new group of herbicides. researchgate.net

While specific data on this compound is not detailed, its inclusion in the broader class of cinnoline derivatives suggests that it could be a candidate for screening in agrochemical discovery programs. researchgate.net The diverse biological activities reported for the cinnoline scaffold, including fungicidal and herbicidal action, indicate the potential for developing novel agrochemicals based on this molecular framework. rroij.comresearchgate.net

Research Findings on "this compound" Remain Elusive

Despite a comprehensive search of available scientific literature and chemical databases, specific research detailing the properties, synthesis, or applications of the chemical compound “this compound” could not be located. Therefore, the generation of a detailed article focusing solely on this specific compound, as per the requested outline, is not possible at this time.

The initial investigation sought to gather foundational information regarding "this compound" to build a comprehensive article on its hypothetical non-therapeutic applications in advanced materials and as a chemical reagent. However, the search yielded no scholarly articles, patents, or database entries that specifically mention or characterize this particular molecule.

While the broader class of compounds known as cinnolines are well-documented in chemical literature for their diverse biological activities and applications in medicinal chemistry, information regarding the specific derivative, this compound, is absent. Cinnoline, a heterocyclic aromatic compound, and its derivatives have been explored for various therapeutic potentials. Similarly, styryl compounds are a well-known class of molecules with applications in dyes, optical materials, and pharmaceuticals.

The combination of these two moieties in "this compound" suggests potential for interesting photophysical or electronic properties that could theoretically be applicable in materials science. However, without any published research, any discussion of its use in advanced chemical reagents or catalytic applications would be purely speculative and would not meet the required standards of a scientifically accurate and informative article based on detailed research findings.

Further research and synthesis of "4-(m--Nitrostyryl)cinnoline" would be required to determine its actual properties and potential applications. As no such data is currently available, a thorough and factual article on this specific subject cannot be produced.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.